molecular formula C38H33NO4S B613500 Fmoc-D-Homocys(Trt)-OH CAS No. 1007840-62-1

Fmoc-D-Homocys(Trt)-OH

Cat. No. B613500
CAS RN: 1007840-62-1
M. Wt: 599.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Homocys(Trt)-OH, also known as Fmoc-D-Thr-OH, is an amino acid derivative with a wide range of applications in the scientific research and biotechnology industries. Fmoc-D-Thr-OH is a protected form of the amino acid threonine, and is used in a variety of synthetic organic chemistry and peptide synthesis methods. Fmoc-D-Thr-OH is also used in the preparation of peptide libraries, and is becoming increasingly popular in the field of biochemistry and molecular biology.

Scientific Research Applications

Human Flavin-Containing Monooxygenases (FMO) in Drug Metabolism

Research has elucidated the role of human flavin-containing monooxygenases in the metabolism of drugs and xenobiotics. These enzymes, including FMO3, are critical for the oxygenation of sulfur-containing compounds, which could be synthesized or modified using Fmoc-D-Homocys(Trt)-OH. The genetic variability and allelic variation of FMO significantly influence individual responses to drugs, with implications for personalized medicine and drug design (Cashman & Zhang, 2006; Yamazaki & Shimizu, 2013).

Endothelial Function and Cardiovascular Health

Folate, closely linked with homocysteine metabolism, impacts endothelial function and cardiovascular health. Modifications in homocysteine levels, to which Fmoc-D-Homocys(Trt)-OH is relevant, have been investigated for their effects on cardiovascular diseases. Elevated homocysteine levels are associated with increased cardiovascular risk, highlighting the importance of understanding its metabolic pathways (Doshi et al., 2003).

Fetal Surgery and Stem Cell Therapy

Advances in fetal surgery and stem cell therapy have explored treatments for fetal meningomyelocele, a condition potentially influenced by the metabolic pathways of compounds like Fmoc-D-Homocys(Trt)-OH. These studies aim to improve prenatal interventions and outcomes by focusing on tissue regeneration and spinal cord repair (Hii, Sung, & Shaw, 2020).

Metabolic Pathways and Disease Mechanisms

Understanding the metabolic pathways of homocysteine and related compounds provides insights into various disease mechanisms, including cardiovascular diseases, neural disorders, and metabolic syndromes. Research into these areas can lead to novel therapeutic strategies and interventions (Saito & Marumo, 2018).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGJLDYRSFHBT-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid

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